molecular formula C11H14N2O3 B14527214 2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid CAS No. 62733-67-9

2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid

Cat. No.: B14527214
CAS No.: 62733-67-9
M. Wt: 222.24 g/mol
InChI Key: SIVOMXYYYBEJGI-UHFFFAOYSA-N
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Description

2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid is an organic compound that features both amine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps may also be employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid: Features both amine and carboxylic acid groups.

    2-(2-Aminoethylamino)ethanol: Contains amine and alcohol functional groups.

    Tris(2-aminoethyl)amine: A chelating ligand with multiple amine groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various scientific and industrial applications .

Properties

CAS No.

62733-67-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[2-(2-aminoethylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C11H14N2O3/c12-5-6-13-10(14)7-8-3-1-2-4-9(8)11(15)16/h1-4H,5-7,12H2,(H,13,14)(H,15,16)

InChI Key

SIVOMXYYYBEJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCN)C(=O)O

Origin of Product

United States

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